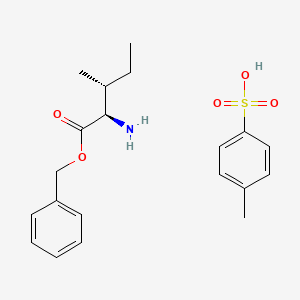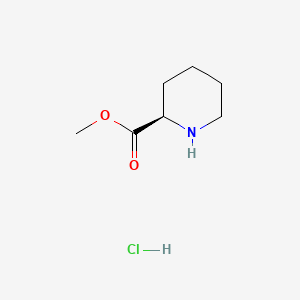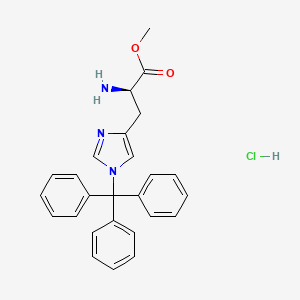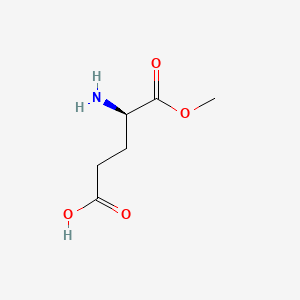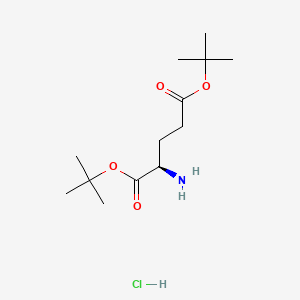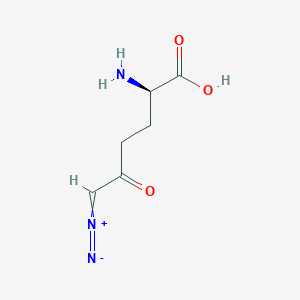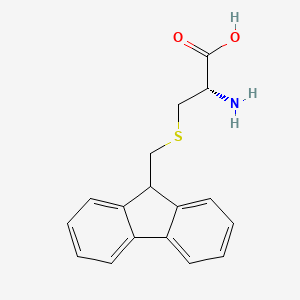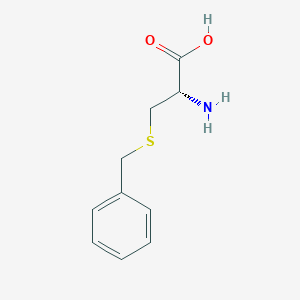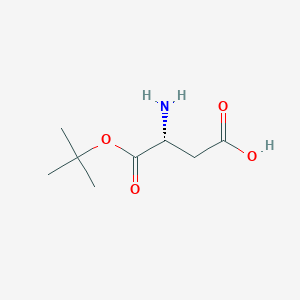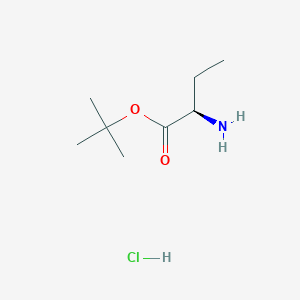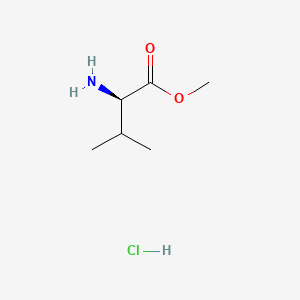
Methyl D-valinate hydrochloride
Übersicht
Beschreibung
Methyl D-valinate hydrochloride (MDVH) is an organic compound used in the synthesis of various products, including pharmaceuticals, cosmetics, and food additives . It is a synthetic compound that can be made from various starting materials, including acetic acid, ethylene glycol, and formaldehyde. It is a protected form of D-Valine, an isomer of the essential amino acid L-Valine .
Molecular Structure Analysis
The molecular formula of Methyl D-valinate hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 . The InChI Key is KUGLDBMQKZTXPW-JEDNCBNOSA-N .Physical And Chemical Properties Analysis
Methyl D-valinate hydrochloride is a white crystalline powder . It has a melting point of approximately 170°C . It is soluble in water and also in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a sealed container in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Applications in Anti-Hypertensive Drugs
- Field : Pharmaceutical Industry
- Application : Methyl D-valinate hydrochloride (MDVH) is used in the production of anti-hypertensive drugs. A gas chromatography method developed for L-valine methyl ester hydrochloride is used in this process.
- Method : The specific method involves the use of gas chromatography for the production of these drugs.
-
Synthesis of Valsartan
- Field : Pharmaceutical Industry
- Application : Valsartan, an antihypertensive agent, is synthesized from L-valin methyl ester hydrochloride. This synthesis method is deemed more suitable for industrial production.
- Method : The synthesis of valsartan was described through five steps in an overall yield of 54% starting from 4’-methyl-2-cyanobiphenyl . The key step involved tetrazole ring formation catalyzed by Lewis acid .
- Results : Valsartan is one of the most currently used pharmaceutical agents in antihypertensive therapy .
-
Microbial Preparation and Industrial Application
- Field : Microbiology and Industrial Production
- Application : D-Valine, an important chiral source for the synthesis of pharmaceutical drugs, is derived from microbial preparation methods .
- Method : Microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
- Results : This process is noted for its high stereo selectivity and environmentally friendly nature, making D-valine crucial in the production of various medical and agricultural products .
-
Biogenetic Studies and Antibiotic Production
- Field : Biogenetics and Antibiotic Production
- Application : L-Valine is identified as a precursor in the biogenesis of actinomycin D, an antibiotic. This highlights the role of valine derivatives in the synthesis of antibiotics and the study of their biogenetic pathways.
- Method : The specific methods involve the use of L-Valine as a precursor in the biogenesis of actinomycin D.
- Results : This process has highlighted the role of valine derivatives in the synthesis of antibiotics and the study of their biogenetic pathways.
-
Chemical Synthesis and Molecular Recognition
- Field : Chemical Synthesis
- Application : MDVH is an organic compound that is used in the synthesis of a variety of products, including pharmaceuticals, cosmetics, and food additives.
- Method : MDVH is a synthetic compound that can be made from various starting materials, including acetic acid, ethylene glycol, and formaldehyde.
- Results : The results of this synthesis are a variety of products, including pharmaceuticals, cosmetics, and food additives.
-
Inhibitory Effects on Fibroblasts
- Field : Biomedical Research
- Application : D-Valine, from which Methyl D-valinate hydrochloride is derived, has exhibited inhibitory effects on fibroblasts that contaminated mammalian kidney cultures . This allows for the selective growth of epithelial cells .
- Method : The specific method involves the use of D-Valine in mammalian kidney cultures .
- Results : The results show that D-Valine can inhibit the growth of fibroblasts, allowing for the selective growth of epithelial cells .
-
Synthesis of Various Products
- Field : Chemical Synthesis
- Application : Methyl D-valinate hydrochloride is used in the synthesis of a variety of products, including pharmaceuticals, cosmetics, and food additives.
- Method : Methyl D-valinate hydrochloride is a synthetic compound that can be made from various starting materials, including acetic acid, ethylene glycol, and formaldehyde.
- Results : The results of this synthesis are a variety of products, including pharmaceuticals, cosmetics, and food additives.
-
Research Use Only (RUO)
- Field : Research
- Application : Methyl D-valinate hydrochloride is often used in research settings . It is commonly used in structure search, SDS D-Valine methyleester hydrochloride, and other research applications .
- Method : The specific methods of application vary depending on the research context .
- Results : The results of this application are largely dependent on the specific research context .
-
Synthesis of o-Ethoxycarbonylbenzenesulfonamide
- Field : Chemical Synthesis
- Application : Methyl D-valinate hydrochloride is used in the synthesis of o-Ethoxycarbonylbenzenesulfonamide .
- Method : The specific method involves the use of Methyl D-valinate hydrochloride as a starting material .
- Results : The result of this synthesis is o-Ethoxycarbonylbenzenesulfonamide .
-
Synthesis of BZL-D-VAL-OME HCL
Safety And Hazards
Methyl D-valinate hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and using personal protective equipment . It should not be released into the environment .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221673 | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl D-valinate hydrochloride | |
CAS RN |
7146-15-8 | |
| Record name | D-Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





